2-Hydroxy-1,4-benzoquinone
Overview
Description
2-Hydroxy-1,4-benzoquinone, also known as Hydroxy-1,4-benzoquinone, is one of the simplest hydroxyquinones and one of three hydroxybenzoquinone isomers . It is often derived from 1,4-benzoquinone and is sometimes simply called quinone . The IUPAC name for this compound is 2-hydroxycyclohexa-2,5-diene-1,4-dione .
Synthesis Analysis
The coordination polymers with binary ligands, including 2,5-dihydroxy-1,4-benzoquinone (H2DHBQ) and 4,4′-bipyridyl (bpy), were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone (DMBQ) . Three kinds of coordination polymers were obtained depending on the metal ions .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-1,4-benzoquinone involves a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The compound tends to dimerize spontaneously by peroxo bridges .
Chemical Reactions Analysis
The photochemical reduction of 1,4-benzoquinone (p-BQ) by superoxide anion radicals (O2•−) was explored by 355-nm laser flash photolysis (LFP) and 365-nm UV light steady irradiation . The main product of the photochemical reaction between p-BQ and O2•− was hydroquinone (H2Q) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-1,4-benzoquinone include a density of 1.5±0.1 g/cm3, boiling point of 247.8±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C . The compound also has an enthalpy of vaporization of 56.4±6.0 kJ/mol and a flash point of 118.0±23.8 °C .
Scientific Research Applications
Cancer Chemotherapy : A derivative of 2-Hydroxy-1,4-benzoquinone, 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), showed cytotoxic activity against cultured KB and P-388 cells. This compound, isolated from Iris missouriensis, may have potential in cancer chemotherapy (Wong, Pezzuto, Fong, & Farnsworth, 1985).
Biological Activities : 2-Hydroxy-5-methyl-1,4-benzoquinone was identified in the salivary gland secretion of termite soldiers of Odontotermes magdalenae, highlighting its biological significance (Olagbemiro, Lajide, Sani, & Staddon, 2005).
Anti-Neoplastic Effects : 2-Amino-1,4-benzoquinones, synthesized using fungal laccases, inhibited human 5-lipoxygenase and exhibited anti-proliferative effects in breast and urinary bladder cancer cell lines. This suggests their potential in treating diseases associated with elevated 5-lipoxygenase activity, including certain cancers (Poeckel et al., 2006).
Cytochrome P450 Destruction : Benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone can destroy cytochrome P450 and induce oxidative stress, providing insights into their toxicological effects (Kondrová, Stopka, & Souček, 2007).
Chemical Synthesis : A novel etherification of 2-hydroxy-1,4-naphthoquinone derivatives with alkoxyalkyl chlorides and hydride bases was discovered. This method is specific to molecules with a 2-hydroxy-1,4-benzoquinone skeleton and facilitates the synthesis of compounds with anti-tumor activity (Ogata et al., 2016).
Safety And Hazards
2-Hydroxy-1,4-benzoquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It poses risks such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Future Directions
One potential future direction for 2-Hydroxy-1,4-benzoquinone is its utilization as a cathode material for Li-ion batteries . This application explores the use of a 1-D coordination polymer, copper (II)-2,5-dihydroxy-1,4-benzoquinone (Cu-DHBQ), which is air-stable, devoid of coordinated water molecules, and possesses a high theoretical capacity of 266 mAh g−1 .
properties
IUPAC Name |
2-hydroxycyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLIMIJPIZGPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179468 | |
Record name | Hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-1,4-benzoquinone | |
CAS RN |
2474-72-8 | |
Record name | Hydroxyquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2474-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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